molecular formula C3HBr2NS B3029471 4,5-Dibromothiazole CAS No. 67594-67-6

4,5-Dibromothiazole

Cat. No. B3029471
CAS RN: 67594-67-6
M. Wt: 242.92
InChI Key: SGTNRWMHEYAMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromothiazole is a chemical compound used for research and development . It is a type of monobromothiazole and can be used as a building block in material science .


Synthesis Analysis

The synthesis of 4,5-Dibromothiazole involves various routes and reactions. For instance, it can be prepared via treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another synthesis method involves bromine → lithium exchange reactions .


Molecular Structure Analysis

The molecular structure of 4,5-Dibromothiazole is represented by the formula C3HBr2NS . More detailed structural analysis can be found in various scientific papers .


Chemical Reactions Analysis

4,5-Dibromothiazole can undergo various chemical reactions. For example, it can react with chloromethyl methyl ether, methyl chloroformate, benzyl chloride, 4-methoxybenzyl chloride, 4-nitrobenzyl chloride, or triphenylmethyl chloride under various conditions .


Physical And Chemical Properties Analysis

4,5-Dibromothiazole has a molecular weight of 242.92 . Its physical state at 20 degrees Celsius is solid . More detailed physical and chemical properties can be found in various resources .

Scientific Research Applications

Safety and Hazards

4,5-Dibromothiazole is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

Future Directions

The future directions of 4,5-Dibromothiazole research could involve further exploration of its synthesis methods, chemical reactions, and potential applications in material science and medicinal chemistry .

Mechanism of Action

Target of Action

Thiazole derivatives, which include 4,5-dibromothiazole, have been reported to exhibit diverse pharmacological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects . Therefore, it can be inferred that the targets of 4,5-Dibromothiazole could be related to these biological activities.

Mode of Action

It is known that thiazole derivatives interact with their targets to exert their biological effects . For instance, some thiazole derivatives have been reported to interact with bacterial cell walls, inhibiting their synthesis and leading to cell death

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected . These could potentially include pathways related to cell wall synthesis, protein synthesis, and DNA replication, among others.

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy

Result of Action

Based on the known biological activities of thiazole derivatives, it can be inferred that 4,5-dibromothiazole could potentially exert antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects . The specific molecular and cellular effects would depend on the nature of the target and the mode of interaction.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other substances can affect the stability and activity of 4,5-Dibromothiazole. Moreover, the compound’s interaction with its environment can influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability

properties

IUPAC Name

4,5-dibromo-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2NS/c4-2-3(5)7-1-6-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTNRWMHEYAMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728848
Record name 4,5-Dibromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromothiazole

CAS RN

67594-67-6
Record name 4,5-Dibromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dibromothiazole
Reactant of Route 2
Reactant of Route 2
4,5-Dibromothiazole
Reactant of Route 3
Reactant of Route 3
4,5-Dibromothiazole
Reactant of Route 4
4,5-Dibromothiazole
Reactant of Route 5
4,5-Dibromothiazole
Reactant of Route 6
4,5-Dibromothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.